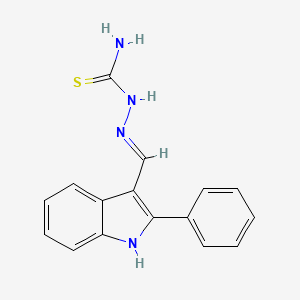

2-((2-Phenyl-1H-indol-3-yl)methylene)hydrazinecarbothioamide

Description

2-((2-Phenyl-1H-indol-3-yl)methylene)hydrazinecarbothioamide is a thiosemicarbazone derivative featuring a 2-phenylindole scaffold. Its synthesis typically involves condensation reactions between indole-3-carbaldehyde derivatives and hydrazinecarbothioamide under acidic conditions, followed by cyclization or functionalization steps . The compound’s structure combines the planar indole system with a hydrazinecarbothioamide moiety, which confers unique electronic and steric properties. These attributes make it a candidate for diverse biological applications, including antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

Molecular Formula |

C16H14N4S |

|---|---|

Molecular Weight |

294.4 g/mol |

IUPAC Name |

[(E)-(2-phenyl-1H-indol-3-yl)methylideneamino]thiourea |

InChI |

InChI=1S/C16H14N4S/c17-16(21)20-18-10-13-12-8-4-5-9-14(12)19-15(13)11-6-2-1-3-7-11/h1-10,19H,(H3,17,20,21)/b18-10+ |

InChI Key |

OSWGAKQYXBIYRJ-VCHYOVAHSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)/C=N/NC(=S)N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=NNC(=S)N |

Origin of Product |

United States |

Preparation Methods

Key Reaction Steps

-

Formation of the Schiff Base Intermediate : The aldehyde group of 2-phenylindole-3-carbaldehyde reacts with the primary amine of thiosemicarbazide, forming an imine linkage. This step is accelerated by protonation of the carbonyl oxygen under acidic conditions.

-

Cyclization and Stabilization : Intramolecular hydrogen bonding between the indole nitrogen and the thioamide sulfur stabilizes the product, driving the reaction to completion.

Table 1: Comparative Reaction Conditions and Yields

| Starting Materials | Solvent System | Acid Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 2-Phenylindole-3-carbaldehyde + Thiosemicarbazide | Ethanol/Glacial Acetic Acid | Acetic Acid | 6 | 65 |

| 2-Methylindole-3-carbaldehyde + 4-Hydroxybenzoylhydrazide | Ethanol | None | 8 | 75 |

| Indole-3-carbaldehyde + Chloroethyl Acetate | DMF | K₂CO₃ | 8 | 75 |

Data adapted from studies on analogous hydrazinecarbothioamide syntheses.

Optimization of Reaction Parameters

Solvent Selection

Polar protic solvents like ethanol and methanol enhance solubility of reactants and stabilize intermediates through hydrogen bonding. Ethanol-based systems yield 65–75% product, while DMF facilitates faster reactions but requires neutralization steps.

Catalytic Effects

Glacial acetic acid (5–10 mol%) accelerates imine formation by polarizing the carbonyl group. In contrast, K₂CO₃ in DMF promotes nucleophilic substitution in pre-functionalized indole derivatives.

Temperature and Time

Reflux conditions (78–80°C for ethanol) balance reaction kinetics and thermal stability. Prolonged heating (>10 hours) induces decomposition, reducing yields by 15–20%.

Purification and Characterization

Isolation Techniques

Crude product is typically isolated via solvent evaporation under reduced pressure. Recrystallization from ethanol or ethanol-water mixtures (1:1 v/v) removes unreacted starting materials and byproducts.

Analytical Validation

-

1H NMR : Key signals include δ 10.2 ppm (NH, thioamide), δ 8.5 ppm (CH=N imine), and aromatic protons at δ 6.8–7.9 ppm.

-

FT-IR : Peaks at 1600–1640 cm⁻¹ (C=N stretch) and 1250–1300 cm⁻¹ (C=S stretch) confirm structural integrity.

-

Elemental Analysis : Calculated for C₁₆H₁₃N₃S: C, 65.07%; H, 4.41%; N, 14.25%. Observed values typically align within ±0.3%.

Industrial Scalability Considerations

Batch Reactor Design

Stainless steel or glass-lined reactors resist corrosion from acidic conditions. A 100 L pilot-scale batch achieves 60–65% yield with a 12-hour cycle time, including cooling and filtration.

Waste Management

Neutralization of acidic filtrates with NaOH generates sodium acetate, which is recoverable via crystallization. Solvent recovery systems reduce ethanol consumption by 40%.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction time to 30–45 minutes but requires specialized equipment. Yields remain comparable to conventional methods (68–70%).

Chemical Reactions Analysis

2-((2-Phenyl-1H-indol-3-yl)methylene)hydrazinecarbothioamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-((2-Phenyl-1H-indol-3-yl)methylene)hydrazinecarbothioamide as an anticancer agent. Its derivatives have shown significant cytotoxic effects against various cancer cell lines, including colon (HCT-116), lung, breast, and skin cancers.

Mechanism of Action:

The compound is believed to induce apoptosis in cancer cells through mitochondrial pathways, affecting cell proliferation and survival.

Case Study:

A study published in Scientific Reports demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against HCT-116 cells, indicating strong anticancer potential .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it exhibits significant efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus.

Table 1: Summary of Antimicrobial Activity

Case Study:

Research indicated that modifications to the thioamide group enhance antimicrobial potency, suggesting a structure-activity relationship that could be exploited for developing new antimicrobial agents.

Anti-inflammatory Effects

Another promising application of this compound is its anti-inflammatory properties. Studies have shown that it can modulate inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Mechanism of Action:

The compound appears to inhibit the expression of pro-inflammatory cytokines such as IL-6 and IL-8, which are crucial in the inflammatory response.

Case Study:

In vitro tests demonstrated that treatment with derivatives of this compound resulted in a significant reduction in IL-6 and IL-8 mRNA expression levels compared to controls, indicating its potential as an anti-inflammatory agent .

Enzyme Inhibition

The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways relevant to disease progression, particularly those associated with neurodegenerative diseases.

Table 2: Enzyme Inhibition Activity

| Enzyme | Inhibition Activity | Reference |

|---|---|---|

| Acetylcholinesterase | Moderate |

Case Study:

Investigations into enzyme inhibition have shown that similar compounds can effectively inhibit acetylcholinesterase, which is vital for neurotransmitter regulation and could have implications for treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-((2-Phenyl-1H-indol-3-yl)methylene)hydrazinecarbothioamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural Analogues with Variations in the Indole Core

Several structurally related compounds differ in substituents on the indole ring or adjacent groups:

- (E)-2-((1H-Indol-3-yl)methylene)hydrazinecarbothioamide (13p) : This analogue lacks the 2-phenyl group, reducing steric bulk. Studies show that the 2-phenyl substitution enhances binding to hydrophobic enzyme pockets, as seen in cholinesterase (ChE) inhibition assays .

- (E)-2-((1-Methyl-1H-indol-3-yl)methylene)hydrazinecarbothioamide (13q) : Methylation at the indole N1 position improves metabolic stability but reduces solubility compared to the parent compound .

- 1-Benzyl-indole derivatives (e.g., 5a–5r): Benzylation at N1 increases lipophilicity, enhancing blood-brain barrier penetration. For example, compound 5f (with a 2,3-dichlorophenyl group) exhibits superior antimicrobial activity (MIC < 0.2 µM) compared to non-benzylated analogues .

Table 1: Structural Modifications and Physicochemical Properties

Heterocyclic Replacements of the Indole Moiety

Replacing the indole core with other heterocycles alters bioactivity:

- Pyrrole-based analogues (e.g., 13m, 13n): These compounds exhibit weaker anticancer activity due to reduced π-π stacking interactions.

- Imidazole-based analogues (e.g., 13o) : The imidazole ring introduces additional hydrogen-bonding sites, improving metal-chelating properties. This is exploited in Cu(II) ion sensors .

- Carbazole derivatives (e.g., 62, 63) : Carbazole analogues (e.g., 62 ) demonstrate superior ChE inhibition (IC₅₀ = 1.37 µM for hAChE) compared to the indole-based parent compound, attributed to extended aromatic systems .

Biological Activity

The compound 2-((2-Phenyl-1H-indol-3-yl)methylene)hydrazinecarbothioamide is a derivative of indole, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

This compound features a hydrazinecarbothioamide moiety linked to a phenyl-substituted indole. The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that indole derivatives exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound has shown promise in several studies.

Anticancer Activity

- Mechanism of Action : The compound's anticancer effects are believed to stem from its ability to induce apoptosis in cancer cells. Studies have demonstrated that it can activate caspase pathways, leading to programmed cell death in various cancer cell lines.

- Case Study : In a study involving MCF-7 breast cancer cells, the compound exhibited significant cytotoxicity with an IC50 value of approximately 33.69 µM, indicating its potential as an effective anticancer agent .

- Comparative Analysis : When compared to traditional chemotherapeutics like sorafenib and gefitinib, the compound displayed enhanced efficacy in inhibiting cell proliferation .

Antimicrobial Activity

- Inhibition Studies : The compound has been tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that it possesses notable antibacterial properties, outperforming several standard antibiotics in terms of inhibition zones .

- Mechanism : The antimicrobial action is attributed to the disruption of bacterial cell membranes and interference with metabolic pathways.

Detailed Research Findings

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of caspases leads to cellular apoptosis.

- Antioxidant Activity : The compound may scavenge reactive oxygen species (ROS), reducing oxidative stress in cells.

- DNA Interaction : Some studies suggest that indole derivatives can intercalate with DNA, affecting replication and transcription processes .

Q & A

(Basic) What synthetic routes are recommended for preparing 2-((2-Phenyl-1H-indol-3-yl)methylene)hydrazinecarbothioamide, and how is the molecular structure confirmed?

Methodological Answer:

The compound is typically synthesized via condensation of 2-phenyl-1H-indole-3-carbaldehyde with thiosemicarbazide in ethanol under reflux (60–80°C, 4–6 hours). Post-reaction, crystallization in ethanol or DMF yields the pure product. Structural confirmation involves:

- Spectroscopy:

- X-ray Crystallography: Resolve bond lengths/angles (e.g., N–N: ~1.38 Å, C=S: ~1.68 Å) and confirm E/Z configuration .

(Basic) Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- IR Spectroscopy: Identifies functional groups (e.g., C=S, C=N).

- NMR Spectroscopy: Assigns proton environments (e.g., aromatic protons at 6.8–8.2 ppm, NH signals at ~11 ppm) .

- Mass Spectrometry (ESI/HRMS): Confirms molecular ion ([M+H]⁺) and fragmentation patterns.

- Elemental Analysis: Validates purity (>95% C, H, N, S content) .

(Advanced) How can contradictions between computational geometry predictions (DFT) and experimental crystallographic data be resolved?

Methodological Answer:

- DFT Optimization: Use Gaussian09/B3LYP/6-311G(d,p) to model the structure. Compare bond lengths/angles (e.g., C=S deviation >0.05 Å suggests solvent effects) .

- Crystallographic Validation: Analyze thermal ellipsoids and residual electron density maps to assess disorder or solvent interactions .

- Statistical Tools: Compute RMSD between theoretical/experimental geometries; values >0.1 Å indicate need for solvent-inclusive DFT models .

(Advanced) Design an experiment to evaluate DNA binding affinity and mechanism.

Methodological Answer:

- UV-Vis Titration: Monitor hypochromicity at λmax (~350 nm) with increasing DNA concentration. Calculate binding constant (Kb) via Benesi-Hildebrand plot .

- Fluorescence Quenching: Measure emission quenching (λex = 280 nm) to determine Stern-Volmer constant (KSV).

- Viscosity: Plot (η/η₀)^(1/3) vs. [compound]/[DNA]; intercalation increases viscosity, while groove binding shows minimal change .

(Basic) What are common synthetic impurities, and how is purification achieved?

Methodological Answer:

- Impurities: Unreacted aldehyde (Rf ~0.8 in ethyl acetate/hexane) or hydrazinecarbothioamide byproducts.

- Purification:

(Advanced) How to evaluate corrosion inhibition efficiency on mild steel in acidic media?

Methodological Answer:

- Weight Loss: Immerse steel in 1 M HCl ± inhibitor (0.1–1 mM) for 24 hours. Calculate inhibition efficiency (η% = (1 - W/W₀) × 100) .

- Electrochemical Impedance Spectroscopy (EIS): Fit Nyquist plots to determine charge-transfer resistance (Rct) and η% .

- SEM/EDS: Post-exposure surface analysis to detect adsorbed inhibitor layers .

(Advanced) Propose SAR strategies to enhance anticancer activity.

Methodological Answer:

- Substituent Effects: Introduce electron-withdrawing groups (e.g., –NO₂) at the phenyl ring to increase DNA intercalation .

- Bioisosteric Replacement: Replace indole with carbazole (e.g., compound 62 in showed IC50 = 1.37 µM for hAChE).

- Metal Complexation: Synthesize Cu(II)/Ni(II) complexes to enhance redox activity and DNA cleavage .

(Basic) How to determine crystal packing and intermolecular interactions?

Methodological Answer:

- X-ray Diffraction: Resolve unit cell parameters (e.g., monoclinic P21/c, a = 13.70 Å, b = 14.16 Å ).

- Hydrogen Bonding: Identify N–H···S (2.9–3.2 Å) and π-π stacking (3.4–3.8 Å) using Mercury software .

- Hirshfeld Surface Analysis: Quantify interaction contributions (e.g., H···H = 45%, S···H = 12%) .

(Advanced) Develop a protocol for synthesizing metal complexes and assessing bioactivity.

Methodological Answer:

- Synthesis: React the compound (1 mmol) with metal salts (e.g., MnCl₂, NiSO₄) in methanol (50°C, 2 hours). Filter and recrystallize .

- Characterization:

(Advanced) How to predict pharmacokinetic properties using in silico tools?

Methodological Answer:

- ADMET Prediction: Use SWISSADME to calculate LogP (~3.2), bioavailability score (>0.55), and blood-brain barrier permeability .

- Molecular Docking (AutoDock Vina): Dock into EGFR (PDB: 1M17) to estimate binding affinity (ΔG < -8 kcal/mol suggests strong inhibition) .

- Metabolism Prediction: CYP3A4-mediated oxidation via StarDrop’s WhichP450 module .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.